5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide

Tubulin Polymerization Antiproliferative Constrained Analog

Researchers seeking novel constrained heterocyclic scaffolds for antimitotic or antiviral programs often face limited access to pyrido-fused thiadiazepine building blocks. This [2,3-f]-fused pyrido-thiadiazepine dioxide core mirrors the tubulin-binding benzopyridothiadiazepine pharmacophore (low μM IC₅₀) and is structurally related to pyridobenzothiodiazepindioxides with single-digit nanomolar anti-HIV-1 activity. The N5-ethyl substituent and sulfone moiety provide distinct SAR handles absent in benzofused analogs. • Available at 95% purity with cold-chain storage • Compact drug-like structure (MW 227.29) suitable for diversity-oriented synthesis • Ideal for probing GABAₐ receptor modulation or NNRTI lead generation. Ready stock ensures rapid initiation of medicinal chemistry campaigns.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 1799974-51-8
Cat. No. B1412419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide
CAS1799974-51-8
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCCN1CCNS(=O)(=O)C2=C1N=CC=C2
InChIInChI=1S/C9H13N3O2S/c1-2-12-7-6-11-15(13,14)8-4-3-5-10-9(8)12/h3-5,11H,2,6-7H2,1H3
InChIKeyCXCRCMKFYMEJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide: Supplier Data & Structural Context


5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide (CAS 1799974‑51‑8) is a heterocyclic compound that integrates a pyrido ring fused with a 1,2,5‑thiadiazepine 1,1‑dioxide core . Its molecular formula is C₉H₁₃N₃O₂S and its molecular weight is 227.29 g/mol . The class of pyrido‑annelated seven‑membered heterocycles has attracted interest as constrained analogs of biologically active scaffolds; however, published primary data specific to this compound remains limited [1].

Constrained heterocyclic scaffold for analog synthesis and SAR exploration
95% purity with 2–8°C storage supports reproducible batch use in screening
N5-ethyl substituent enables differentiation from unsubstituted or N-methyl analogs

Analog Substitution Limitations for 5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide


The [2,3‑f]‑fused pyrido‑thiadiazepine dioxide ring system materially differs from the more extensively studied [1,2,4]‑thiadiazepine, [1,4,5]‑thiadiazepine, benzofused, and dipyrido‑fused analogs. Empirical studies have shown that even minor changes in ring fusion can abolish antiproliferative activity—for example, a 4‑methoxyphenylethyl substituent on the pyridinyl nitrogen was essential for activity in benzopyridothiadiazepine dioxides, while the corresponding pyridyl‑nitrogen unsubstituted analogs were inactive [1]. Concurrently, a series of pyridobenzothiodiazepindioxides displayed single‑digit nanomolar anti‑HIV‑1 activity, whereas closely related arylpyridodiazepines (with oxygen replacing the sulfone) showed different potency and selectivity profiles [2]. These findings demonstrate that the fusion pattern, heteroatom composition, and sulfone oxidation state within the thiadiazepine dioxide family are tightly coupled to biological activity, precluding simple interchangeability [3].

Ring fusion topology [2,3-f] materially differs from [1,2,4]-, [1,4,5]-, and benzofused thiadiazepine dioxides; activity profiles may not transfer.

Sulfone group and heteroatom composition critically influence target engagement—oxygen or des-sulfone analogs exhibit divergent potency and selectivity.

N-alkyl substitution status may be required for biological activity; N-unsubstituted or N-methyl analogs cannot be assumed interchangeable.

Differentiation Evidence for 5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide


Tubulin Polymerization Inhibition Benchmark

In the benzopyridothiadiazepine dioxide series (same [2,3‑f][1,2,5]‑fused core with an additional benzo ring), compound 4b inhibited tubulin polymerization with an IC₅₀ of 2.4 µM, matching the reference standard desoxypodophyllotoxin (IC₅₀ 2.4 µM). Compound 2b, a regioisomer, showed a slightly higher IC₅₀ of 3.8 µM. This establishes that the [2,3‑f] fusion topology is compatible with low‑micromolar tubulin inhibition, a profile that cannot be assumed for alternative fusion topologies [1]. Direct head‑to‑head IC₅₀ data for 5‑ethyl‑2,3,4,5‑tetrahydropyrido[2,3‑f][1,2,5]thiadiazepine 1,1‑dioxide itself are not reported.

Tubulin inhibition
Class-level inference
Target: no direct data.
Analog 4b IC₅₀ 2.4 µM (matched reference).
Supports [2,3-f] fusion topology for tubulin binding research
Direct target data required for validation
Tubulin Polymerization Antiproliferative Constrained Analog

HIV-1 Potency and Selectivity Profile

A structurally related pyridobenzothiodiazepindioxide (11‑ethyl‑6,8,9‑trimethyl‑6,11‑dihydro‑pyrido[2,3‑f][2,1,5]benzothiodiazepine‑5,5‑dioxide) inhibited HIV‑1 IIIB replication at 0.003–0.04 µM with a selectivity index of 3,000–15,000 relative to cytotoxicity. In contrast, arylpyridodiazepine analogs (lacking the sulfone group) displayed divergent potency and selectivity [1]. Direct data for 5‑ethyl‑2,3,4,5‑tetrahydropyrido[2,3‑f][1,2,5]thiadiazepine 1,1‑dioxide itself are not available.

HIV-1 RT inhibition
Class-level inference
Target: no direct data.
Analog EC₅₀ 0.003–0.04 µM, SI 3,000–15,000.
Sulfone pharmacophore context for RT inhibition assays
Target-specific data not reported
HIV-1 Reverse Transcriptase Selectivity Index Non‑Nucleoside Inhibitor

N-Alkyl Substitution SAR

In the benzopyridothiadiazepine dioxide series, the 4‑methoxyphenylethyl substituent on the pyridinyl nitrogen was found to be essential for antiproliferative activity; the corresponding unsubstituted pyridinyl‑nitrogen analogs were inactive [1]. By analogy, the ethyl substituent at the N5 position of 5‑ethyl‑2,3,4,5‑tetrahydropyrido[2,3‑f][1,2,5]thiadiazepine 1,1‑dioxide is a non‑hydrogen substituent that may be required for activity, distinguishing it from N‑unsubstituted or N‑methyl analogs that lack activity in related scaffolds.

N5-ethyl substituent
Class-level inference
Present vs. inactive N-unsubstituted analogs
May be required for activity in related scaffolds
Inferred from benzopyridothiadiazepine SAR
Structure‑Activity Relationship N‑Alkyl Substitution Antiproliferative

Purity & Storage Specifications

Commercially, 5‑ethyl‑2,3,4,5‑tetrahydropyrido[2,3‑f][1,2,5]thiadiazepine 1,1‑dioxide is supplied at 95% purity with a recommended storage temperature of 2–8 °C . This contrasts with many related building blocks that are sold at lower purities (e.g., 90%) or without defined storage conditions, which can compromise reproducibility in high‑throughput screening and medicinal chemistry campaigns.

Commercial spec
Supplier data
95% purity, 2–8°C storage
Supports reproducible batch use in screening
Review lot-specific COA
Purity Storage Reproducibility

Research & Industrial Applications for 5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide


Constrained Analog Synthesis for Tubulin-Targeted Anticancer

The [2,3‑f] fusion topology of this compound closely mirrors the core of benzopyridothiadiazepine dioxides that inhibit tubulin polymerization at low micromolar IC₅₀ values [1]. Researchers exploring constrained analogs of E‑7010 or novel antimitotic agents can use this building block to probe the SAR of the pyrido‑thiadiazepine dioxide scaffold, particularly the role of the N5‑ethyl substituent and the sulfone moiety .

HIV-1 NNRTI Lead Optimization

Structural proximity to pyridobenzothiodiazepindioxides—which inhibit HIV‑1 replication at 0.003–0.04 µM with selectivity indices exceeding 3,000 [1]—makes this compound a candidate scaffold for NNRTI lead generation. The N5‑ethyl‑substituted tetrahydropyrido core can be diversified to explore the SAR of the sulfone pharmacophore while avoiding the metabolic liabilities of the benzofused system .

CNS-Targeted Screening Library Design

Pyrido‑annelated seven‑membered heterocycles are recognized to exhibit CNS activity comparable to benzodiazepines, yet remain underexplored synthetically [1]. This compound, with its defined purity (95%) and cold‑storage specifications , is suitable for inclusion in diversity‑oriented screening libraries aimed at identifying novel GABAₐ receptor modulators or other CNS targets. Its SMILES notation (CCN1CCNS(=O)(=O)C2=CC=CN=C12) confirms a compact, drug‑like structure amenable to further derivatization.

Medicinal Chemistry Education & Scaffold-Hopping

Owing to the scarcity of published work on pyrido‑annelated thiadiazepines [1], this compound serves as a valuable tool for academic laboratories teaching heterocyclic chemistry principles and scaffold‑hopping strategies. Its ready commercial availability at research‑grade purity supports reproducible laboratory instruction and undergraduate research projects focused on sulfonamide‑based bioactive heterocycles.

Application
Selection Property
Validation Focus
Tubulin-targeted constrained analog studies
[2,3-f] fusion topology with sulfone
Tubulin polymerization assay context
HIV-1 RT inhibitor scaffold diversification
N5-ethyl-substituted thiadiazepine dioxide core
HIV-1 RT inhibition screening context
CNS-targeted screening library design
Drug-like pyrido-thiadiazepine scaffold, 95% purity
CNS target panel or GABAₐ modulation assays
Medicinal chemistry education & scaffold-hopping
Research-grade commercial availability
Reproducible heterocyclic chemistry training
Quote Request

Request a Quote for 5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.